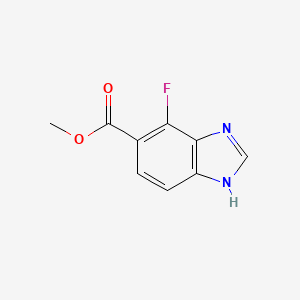

Methyl 4-fluoro-1H-benzimidazole-5-carboxylate

Übersicht

Beschreibung

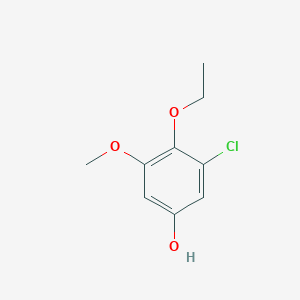

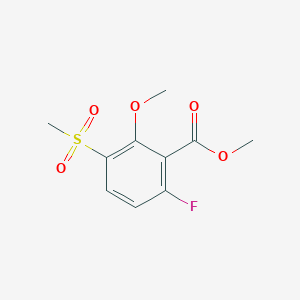

“Methyl 4-fluoro-1H-benzimidazole-5-carboxylate” is a chemical compound that is used in various scientific research applications . It is a benzimidazole derivative .

Synthesis Analysis

The synthesis of benzimidazoles, including “this compound”, has been the subject of recent advances . A novel microwave-assisted protocol for the rapid synthesis of similar compounds has been developed . This process yields excellent results in a significantly reduced reaction time compared to conventional heating methods .Molecular Structure Analysis

The molecular structure of “this compound” is complex. It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .Chemical Reactions Analysis

“this compound” is involved in various chemical reactions. It has been found to interfere with tubulin polymerization . This compound also shows a broad range of chemical and biological properties .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 176.17 . It has a melting point of 139 °C and a boiling point of 416.2±18.0 °C . It is a white or colorless solid that is highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Antileukemic Potential

- Research has led to the synthesis and preliminary evaluation of novel derivatives, including those related to methyl 4-fluoro-1H-benzimidazole-5-carboxylate, as potential chemotherapeutic agents. For example, a study reported the synthesis of methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate, which induced significant cell death in leukemic cells. The compound demonstrated S/G2 cell cycle arrest and activated apoptosis pathways, suggesting its potential as an anti-leukemic agent (Gowda et al., 2009).

Microwave-Assisted Rapid Synthesis

- A novel microwave-assisted protocol has been developed for the rapid synthesis of benzimidazole derivatives with antileukemic activity, demonstrating the efficiency of new synthetic methods in creating potentially therapeutic compounds. This method offers significant advantages in terms of reaction speed and yield, contributing to the expedited development of new druggable compounds (Jagadeesha et al., 2023).

Antitumor Evaluation and DNA Interaction

- Another aspect of research has focused on the synthesis, antitumor evaluation, and crystal structure determination of new benzimidazole derivatives. These compounds, including non-fused fluoro derivatives, have shown significant antiproliferative activity against various tumor cell lines. The ability of these compounds to intercalate into double-stranded DNA and their interaction with ct-DNA support their potential mechanism of action in exerting antitumor activity (Hranjec et al., 2010).

Role in PET Tumor Imaging

- Research has also extended to the development of [(18)F] labeled benzimidazole derivatives for positron emission tomography (PET) tumor imaging. These compounds, including derivatives of this compound, have shown promising results in biodistribution assays, indicating their potential as radiotracers for tumor imaging. Their high tumor/brain uptake ratios compared to other compounds highlight their potential utility in PET imaging (Zhang et al., 2010).

Wirkmechanismus

Target of Action

Methyl 4-fluoro-1H-benzimidazole-5-carboxylate, also known as methyl 4-fluoro-1H-1,3-benzodiazole-5-carboxylate, is a compound that has shown potential in the treatment of certain types of cancer . The primary targets of this compound are cancer cells, where it binds with high affinity to multiple receptors .

Mode of Action

The compound interacts with its targets by regulating cell signaling pathways, thereby inhibiting the growth and spread of cancer cells . It provokes cell death in leukemic cells and stimulates S/G2 cell cycle arrest, leading to the downregulation of cyclin B1, CDK2, and PCNA .

Biochemical Pathways

The compound affects various biochemical pathways, leading to a decrease in the polymerized tubulin . This disruption of the cell’s structural integrity leads to cell cycle arrest and ultimately cell death .

Result of Action

The result of the compound’s action is the inhibition of cancer cell growth and spread . It has been shown to exert pronounced antiproliferative activity on various tumor cell lines .

Safety and Hazards

Zukünftige Richtungen

“Methyl 4-fluoro-1H-benzimidazole-5-carboxylate” has potential applications in targeted cancer therapy . It has been found to exert pronounced antiproliferative activity on tumor cell lines . Future research could focus on further exploring its anticancer properties and potential synergistic effects with other anticancer drugs .

Biochemische Analyse

Biochemical Properties

Methyl 4-fluoro-1H-benzimidazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of topoisomerase II DNA-gyrase by interacting with the Mn2+ ion in the enzyme’s active site . This interaction leads to the disruption of DNA replication and transcription processes, making it a potential anticancer agent. Additionally, this compound exhibits antimicrobial activity by targeting bacterial cell wall synthesis and disrupting membrane integrity .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It induces cell cycle arrest at the G2/M phase, leading to the inhibition of cell proliferation . This compound also affects cell signaling pathways, such as the downregulation of cyclin B1, CDK2, and PCNA, which are crucial for cell cycle progression . Furthermore, this compound influences gene expression by modulating the transcriptional activity of specific genes involved in cell growth and apoptosis . It also impacts cellular metabolism by altering the levels of key metabolites and enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to tubulin, a protein essential for microtubule formation, leading to the disruption of microtubule dynamics and mitotic spindle assembly . This binding results in mitotic arrest and subsequent apoptosis in cancer cells . Additionally, this compound inhibits the activity of specific enzymes, such as topoisomerase II, by forming stable complexes with the enzyme-DNA complex . This inhibition prevents DNA replication and transcription, ultimately leading to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable at room temperature and exhibits prolonged activity in vitro . It undergoes gradual degradation when exposed to light and high temperatures . Long-term studies have shown that this compound can induce sustained mitotic arrest and apoptosis in cancer cells, even after extended exposure . These findings suggest that the compound has potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent anticancer activity with minimal toxicity . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage . These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic benefits while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites . The compound’s metabolism also influences its pharmacokinetics and bioavailability, which are crucial for its therapeutic efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can accumulate in certain cellular compartments, such as the nucleus and mitochondria, where it exerts its biological effects . The compound’s localization and accumulation are influenced by its chemical properties, such as lipophilicity and molecular size . Understanding the transport and distribution mechanisms is essential for optimizing its therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, the compound can localize to the mitochondria, where it disrupts mitochondrial function and induces apoptosis . Additionally, it can accumulate in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . These subcellular localization patterns are crucial for understanding the compound’s mechanism of action and optimizing its therapeutic potential .

Eigenschaften

IUPAC Name |

methyl 4-fluoro-1H-benzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-14-9(13)5-2-3-6-8(7(5)10)12-4-11-6/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNHUIFHCENVZBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(C=C1)NC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 8-fluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B1435215.png)

![5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid](/img/structure/B1435216.png)

![2-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1435222.png)

![tert-Butyl 6-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1435227.png)

![2-tert-Butyl 11-benzyl 6-oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2,11-dicarboxylate](/img/structure/B1435228.png)